3-Aminopropyl beta-D-galactopyranoside
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Overview
Description
3-Aminopropyl beta-D-galactopyranoside: is a synthetic carbohydrate derivative, characterized by the presence of an aminopropyl group attached to the 3-position on the galactose ring. This compound is an oxidative modification of the natural saccharide beta-D-galactopyranose . It has a molecular formula of C9H19NO6 and a molecular weight of 237.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopropyl beta-D-galactopyranoside typically involves the trichloroacetimidate method. This method uses D-galactose and alcohols with different chain lengths as raw materials . The reaction conditions include the use of trichloroacetimidate as a glycosyl donor and a suitable base to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopropyl beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Aminopropyl beta-D-galactopyranoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 3-Aminopropyl beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The pathways involved include carbohydrate metabolism and signal transduction .
Comparison with Similar Compounds
Ortho-nitrophenyl beta-D-galactopyranoside (ONPG): A synthetic galactoside used in enzymatic assays to detect beta-galactosidase activity.
Alkyl beta-D-galactopyranosides: Compounds with varying alkyl chain lengths used as surfactants and emulsifiers.
Uniqueness: 3-Aminopropyl beta-D-galactopyranoside is unique due to the presence of the aminopropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with proteins and enzymes .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(3-aminopropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO6/c10-2-1-3-15-9-8(14)7(13)6(12)5(4-11)16-9/h5-9,11-14H,1-4,10H2/t5-,6+,7+,8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNZYMLQVJTLPA-QMGXLNLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC1C(C(C(C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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